1,3,5-Triazin-2(1H)-one, (hydroxyethyl)bis(hydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazin-2(1H)-one, (hydroxyethyl)bis(hydroxymethyl)- is a chemical compound that belongs to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2(1H)-one, (hydroxyethyl)bis(hydroxymethyl)- typically involves the reaction of cyanuric chloride with ethylene glycol and formaldehyde under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms in cyanuric chloride are replaced by hydroxyethyl and hydroxymethyl groups. The reaction is usually carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified through crystallization or distillation to obtain the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazin-2(1H)-one, (hydroxyethyl)bis(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyethyl and hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
1,3,5-Triazin-2(1H)-one, (hydroxyethyl)bis(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3,5-Triazin-2(1H)-one, (hydroxyethyl)bis(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyethyl and hydroxymethyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The compound may also act as an inhibitor or activator of certain enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triol: Another triazine derivative with hydroxyl groups.
1,3,5-Triazine-2,4-diamine: Contains amino groups instead of hydroxyl groups.
1,3,5-Triazine-2,4,6-tris(alkyl/aryl): Substituted triazines with alkyl or aryl groups.
Uniqueness
1,3,5-Triazin-2(1H)-one, (hydroxyethyl)bis(hydroxymethyl)- is unique due to the presence of both hydroxyethyl and hydroxymethyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
35503-54-9 |
---|---|
Molecular Formula |
C7H11N3O4 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
6-(2-hydroxyethyl)-1,4-bis(hydroxymethyl)-1,3,5-triazin-2-one |
InChI |
InChI=1S/C7H11N3O4/c11-2-1-6-8-5(3-12)9-7(14)10(6)4-13/h11-13H,1-4H2 |
InChI Key |
MEOFBWPFVVBHJF-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C1=NC(=NC(=O)N1CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.